(NZ)-N-[5-(1-piperidin-4-yl-3-pyridin-4-ylpyrazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine
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Overview
Description
(1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime is a compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole bound to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, such as proteins and enzymes.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific kinases, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime involves its interaction with molecular targets such as serine/threonine-protein kinase B-raf. By binding to this protein, the compound can inhibit its activity, which is crucial in various signaling pathways involved in cell growth and proliferation. This inhibition can lead to therapeutic effects, particularly in the treatment of diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group.
Indanes: Compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring.
Uniqueness
What sets (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime apart from similar compounds is its specific structure that allows it to target serine/threonine-protein kinase B-raf with high affinity. This unique interaction makes it a valuable compound in medicinal chemistry for the development of targeted therapies .
Properties
Molecular Formula |
C22H23N5O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(NZ)-N-[5-(1-piperidin-4-yl-3-pyridin-4-ylpyrazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C22H23N5O/c28-26-21-4-2-16-13-17(1-3-19(16)21)20-14-27(18-7-11-24-12-8-18)25-22(20)15-5-9-23-10-6-15/h1,3,5-6,9-10,13-14,18,24,28H,2,4,7-8,11-12H2/b26-21- |
InChI Key |
KWEFZSZCLBHIEQ-QLYXXIJNSA-N |
Isomeric SMILES |
C1CNCCC1N2C=C(C(=N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N\O)/CC5 |
Canonical SMILES |
C1CNCCC1N2C=C(C(=N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 |
Origin of Product |
United States |
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